N-[(E)-phenyl(phenylimino)methyl]thiourea
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Overview
Description
N-[(E)-phenyl(phenylimino)methyl]thiourea is an organic compound with the molecular formula C14H13N3S It is a thiourea derivative, characterized by the presence of a thiourea group attached to a phenyl(phenylimino)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(E)-phenyl(phenylimino)methyl]thiourea can be synthesized through a condensation reaction between aniline and phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:
- Dissolve aniline in ethanol.
- Add phenyl isothiocyanate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-phenyl(phenylimino)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(E)-phenyl(phenylimino)methyl]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(E)-phenyl(phenylimino)methyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: A simpler thiourea derivative with similar chemical properties.
N,N’-diphenylthiourea: Another thiourea derivative with two phenyl groups attached to the thiourea moiety.
N-[(E)-phenyl(phenylimino)methyl]urea: A related compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness
N-[(E)-phenyl(phenylimino)methyl]thiourea is unique due to its specific structure, which allows for distinct interactions with biological molecules and metal ions. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Properties
Molecular Formula |
C14H13N3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
(E)-[anilino(phenyl)methylidene]thiourea |
InChI |
InChI=1S/C14H13N3S/c15-14(18)17-13(11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) |
InChI Key |
YEDWMNOEZVHVMT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\C(=S)N)/NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=S)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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